REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([NH2:15])[C:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:6]=2[CH:5]=1.[C:16](OC(=O)C)(=O)[CH3:17]>>[CH3:14][O:13][C:12]1[C:6]2[CH:5]=[C:4]([C:3]3[N:15]=[C:16]([CH3:17])[O:1][N:2]=3)[O:8][C:7]=2[CH:9]=[CH:10][CH:11]=1
|
Name
|
1-(Hydroxyimino)-1-(4-methoxybenzo(b)furan-2-yl)methylamine
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
ON=C(C1=CC2=C(O1)C=CC=C2OC)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 14 hr
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2OC(=CC21)C2=NOC(=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |